molecular formula C15H13NO6 B322349 2-Methoxyphenyl (4-nitrophenoxy)acetate

2-Methoxyphenyl (4-nitrophenoxy)acetate

Cat. No.: B322349
M. Wt: 303.27 g/mol
InChI Key: IWXLIYWNMWOLQX-UHFFFAOYSA-N
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Description

2-Methoxyphenyl (4-nitrophenoxy)acetate is a synthetic organic compound characterized by a phenyl ring substituted with a methoxy group at the 2-position and an acetoxy group linked to a 4-nitrophenoxy moiety. This structure combines aromatic ether and ester functionalities, making it relevant in pharmaceutical and agrochemical research. The 4-nitrophenoxy group is a common pharmacophore in bioactive molecules, often influencing electronic properties and reactivity .

Properties

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

IUPAC Name

(2-methoxyphenyl) 2-(4-nitrophenoxy)acetate

InChI

InChI=1S/C15H13NO6/c1-20-13-4-2-3-5-14(13)22-15(17)10-21-12-8-6-11(7-9-12)16(18)19/h2-9H,10H2,1H3

InChI Key

IWXLIYWNMWOLQX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Fluorinated analogs (e.g., ) exhibit increased electrophilicity, which may enhance reactivity in nucleophilic substitution reactions .
  • Thermal Stability : Compounds with nitro groups (e.g., ) typically show higher melting points (190–214°C for thiazolidinedione derivatives), suggesting the target compound may also exhibit thermal stability .

Analytical Characterization

  • Chromatography : HPLC methods for related compounds (e.g., morpholinium 2-((4-(2-methoxyphenyl)-triazolyl)thio)acetate) demonstrate baseline separation (R ≥ 2.96) using hydrophilic interaction chromatography, applicable for purity assessment of the target compound .
  • Spectroscopy: $^1$H NMR data for methyl 2-(4-nitrophenoxy)acetate (δ 4.76 ppm for -OCH2CO-) provide a reference for verifying the target compound’s acetate linkage .

Stability and Industrial Relevance

  • Degradation Pathways : Nitro groups in analogs (e.g., ’s 4-nitrophenyl carbamate) are prone to reduction under acidic conditions, suggesting similar sensitivity for the target compound .
  • Process Impurities : HPLC-DMD methods () can resolve intermediates like 4-(2-methoxyphenyl)-triazole derivatives, critical for quality control in bulk drug synthesis .

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